molecular formula C23H26N2O3 B11327173 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

Cat. No.: B11327173
M. Wt: 378.5 g/mol
InChI Key: WBFWADJOFSHKNV-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylphenoxy group and an ethoxyquinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 8-ethoxyquinoline: This involves the ethylation of quinoline using ethyl iodide in the presence of a strong base like potassium carbonate.

    Coupling Reaction: The final step involves coupling 4-tert-butylphenoxyacetic acid with 8-ethoxyquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: Lacks the quinoline moiety.

    N-(8-ethoxyquinolin-5-yl)acetamide: Lacks the tert-butylphenoxy group.

    2-(4-tert-butylphenoxy)-N-(quinolin-5-yl)acetamide: Lacks the ethoxy group.

Uniqueness

The presence of both the tert-butylphenoxy and ethoxyquinolinyl groups in 2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced biological activity, improved solubility, or unique reactivity in chemical synthesis.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C23H26N2O3/c1-5-27-20-13-12-19(18-7-6-14-24-22(18)20)25-21(26)15-28-17-10-8-16(9-11-17)23(2,3)4/h6-14H,5,15H2,1-4H3,(H,25,26)

InChI Key

WBFWADJOFSHKNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C=CC=N2

Origin of Product

United States

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